molecular formula C10H6FNOS B1511609 2-(2-Fluorophenyl)thiazole-4-carbaldehyde CAS No. 1183922-66-8

2-(2-Fluorophenyl)thiazole-4-carbaldehyde

Cat. No.: B1511609
CAS No.: 1183922-66-8
M. Wt: 207.23 g/mol
InChI Key: QWYTYTWZFNZGMW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 2-fluorophenyl group and at position 4 with a carbaldehyde moiety. Its molecular formula is C₁₀H₆FNOS, with a molecular weight of 207.22 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. The fluorine atom enhances lipophilicity and metabolic stability, while the aldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYTYTWZFNZGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734089
Record name 2-(2-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183922-66-8
Record name 2-(2-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Agents
The thiazole scaffold, including derivatives like 2-(2-Fluorophenyl)thiazole-4-carbaldehyde, has been extensively studied for its anticancer properties. Research has shown that thiazole compounds can inhibit cancer cell proliferation through various mechanisms. For instance, derivatives have demonstrated significant cytotoxic effects against multiple cancer cell lines, including K562 leukemia and HepG2 liver cancer cells .

Case Study:
A study synthesized a series of thiazole derivatives that exhibited potent anticancer activity. The derivatives were tested against various cancer cell lines, revealing IC50 values as low as 0.06 µM for specific compounds .

2. Anti-inflammatory and Antimicrobial Properties
Thiazole derivatives are also recognized for their anti-inflammatory and antimicrobial activities. Research indicates that modifications to the thiazole ring can enhance these properties, making them suitable candidates for drug development targeting inflammatory diseases and infections .

Material Science Applications

1. Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It is used to create complex molecules with various functionalities, aiding in the development of new materials with tailored properties .

2. Specialized Materials
The compound is utilized in the formulation of specialized materials such as polymers and coatings that require specific chemical characteristics for enhanced performance in industrial applications .

Biochemical Research Applications

1. Enzyme Inhibition Studies
Researchers employ this compound in studies related to enzyme inhibition, which is crucial for understanding biological pathways and identifying potential therapeutic targets. The thiazole structure has been linked to various biological activities due to its ability to interact with enzyme active sites .

Case Study:
In a biochemical study, thiazole derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The results indicated a promising inhibitory effect, suggesting potential therapeutic applications .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceuticals Anticancer agentsSignificant cytotoxicity against K562 and HepG2 cells
Anti-inflammatory and antimicrobial agentsEnhanced activity with structural modifications
Material Science Organic synthesisVersatile building block for complex molecules
Creation of specialized materialsImproved performance in coatings and polymers
Biochemical Research Enzyme inhibition studiesPromising results in inhibiting enzymes related to cancer

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)thiazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

  • Receptor Binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Thiazole Ring

Table 1: Key Structural and Functional Differences
Compound Name Substituent (Thiazole Position) Carbaldehyde Position Molecular Weight (g/mol) Key Features/Applications References
2-(2-Fluorophenyl)thiazole-4-carbaldehyde 2-(2-Fluorophenyl) 4 207.22 Pharmaceutical intermediate
2-(4-Aminophenyl)thiazole-4-carbaldehyde 2-(4-Aminophenyl) 4 204.25 Bioactive potential (e.g., antiviral)
2-(Trifluoromethyl)thiazole-4-carbaldehyde 2-(Trifluoromethyl) 4 181.13 High electronegativity; lab reagent
4-(4-Fluorophenyl)thiazole-2-carbaldehyde 4-(4-Fluorophenyl) 2 207.22 Isomeric form; distinct reactivity
2-(4-Chloro-phenyl)thiazole-4-carbaldehyde 2-(4-Chlorophenyl) 4 223.68 Increased lipophilicity
Key Observations :

Electronic Effects: The trifluoromethyl group (in 2-(Trifluoromethyl)thiazole-4-carbaldehyde) is strongly electron-withdrawing, stabilizing the aldehyde against oxidation compared to electron-donating groups like the 4-aminophenyl substituent . Fluorine vs. Chlorine: The 2-(4-Chloro-phenyl) analog exhibits higher molecular weight and lipophilicity (Cl: van der Waals volume = 1.80 ų vs.

Positional Isomerism :

  • The 4-(4-Fluorophenyl)thiazole-2-carbaldehyde isomer (carbaldehyde at position 2) shows distinct reactivity due to altered electronic distribution. For example, the aldehyde group at position 2 may exhibit reduced steric hindrance in nucleophilic additions compared to position 4 .

Functional Group Modifications

Aldehyde Derivatives :
  • Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate () replaces the aldehyde with a methyl ester. This modification increases stability but reduces reactivity, making it suitable for storage or as a prodrug precursor .
Heterocycle Core Variations :
  • 1,3,4-Thiadiazole derivatives (e.g., 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine) exhibit a dihedral angle of 27.1° between the heterocycle and benzene ring, influencing crystallinity and solubility. Thiadiazoles are associated with insecticidal and fungicidal activities, unlike thiazoles, which are more common in drug discovery .

Research Findings and Trends

  • Reactivity : The aldehyde group in this compound undergoes Schiff base formation with primary amines, a reaction exploited in imine-based drug candidates.
  • Stability : Fluorine substitution at the ortho position (2-fluorophenyl) reduces steric strain compared to para-substituted analogs, enhancing thermal stability .
  • Synthetic Challenges : Bromo and chloro analogs (e.g., 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde) require palladium-catalyzed cross-coupling for further functionalization, increasing synthesis complexity .

Biological Activity

2-(2-Fluorophenyl)thiazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN2SC_{10}H_{8}FN_{2}S, with a molecular weight of 208.25 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC₁₀H₈FN₂S
Molecular Weight208.25 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. In a study assessing various thiazole compounds, this compound demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of thiazole derivatives has been widely studied. In vitro assays against Hepatocellular carcinoma cell lines (HepG-2) revealed that this compound exhibited cytotoxic effects, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. Further structure-activity relationship (SAR) studies indicated that modifications on the thiazole ring could enhance its anticancer efficacy .

The mechanism by which this compound exerts its biological effects appears to involve modulation of key cellular pathways. It has been suggested that the compound interacts with specific enzymes and receptors involved in cell signaling and proliferation, leading to apoptosis in cancer cells. Additionally, the fluorine substituent may enhance lipophilicity, improving membrane permeability and bioavailability .

Case Studies

  • Antimicrobial Study : A comparative analysis was conducted on various thiazole derivatives, including this compound. The study found that this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL respectively .
  • Anticancer Research : In a recent study focused on HepG-2 cell lines, treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's potential as a candidate for further development in cancer therapeutics .

Preparation Methods

Suzuki Cross-Coupling Method

One of the most effective and widely used methods for synthesizing this compound involves Suzuki cross-coupling of a bromo-substituted thiazole-4-carbaldehyde precursor with 2-fluorophenylboronic acid.

Procedure:

  • Reactants: 4-bromo-1,3-thiazole-2-carbaldehyde (1 mmol), 2-fluorophenylboronic acid (1.2 mmol), cesium carbonate (Cs2CO3, 2.5 mmol)
  • Solvent system: Mixture of 1,4-dioxane (10 mL) and water (5 mL)
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
  • Conditions: Stir at room temperature for 5 minutes, then reflux under nitrogen atmosphere for 4-6 hours
  • Work-up: After cooling, extract with dichloromethane, dry over sodium sulfate, concentrate under reduced pressure, and purify by silica gel chromatography using ethyl acetate-petroleum ether gradient

Outcome:

  • The reaction yields this compound with a reported yield of approximately 32.9%
  • This method provides a straightforward route to the target aldehyde with good functional group tolerance
Parameter Details
Starting material 4-bromo-1,3-thiazole-2-carbaldehyde
Coupling partner 2-fluorophenylboronic acid
Base Cesium carbonate (Cs2CO3)
Catalyst Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
Solvent 1,4-dioxane/water (2:1)
Temperature Reflux under nitrogen
Reaction time 4-6 hours
Yield ~32.9%

This method is adapted from procedures reported for similar fluorophenyl-substituted thiazole aldehydes and is well-documented for its reliability and selectivity.

Hantzsch Thiazole Synthesis and Variants

The classical Hantzsch synthesis involves the condensation of α-haloketones with thioamides or thioureas to form thiazole rings. This approach can be adapted for the preparation of substituted thiazole aldehydes, including fluorophenyl derivatives.

Key Points:

  • α-Haloketones bearing fluorophenyl groups can be reacted with thioamides under mild conditions to yield thiazole-4-carbaldehydes.
  • The reaction proceeds via nucleophilic attack of the sulfur atom on the α-haloketone, followed by cyclization and dehydration.
  • Variations include solvent-free grinding methods, reflux in methanol with triethylamine, and use of dibromoketones for enhanced reactivity.

Representative Reaction Scheme:

Step Reaction Details
Starting materials α-haloketone (with 2-fluorophenyl substituent), thioamide or thiourea
Reaction conditions Room temperature stirring or reflux in MeOH with base (e.g., triethylamine)
Intermediate formation Thiazoline or cyclic hydroxyl intermediates
Final step Dehydration to afford this compound

This method is versatile and allows for the introduction of various substituents on the thiazole ring, including fluorinated aryl groups. It has been extensively reviewed and optimized for different substrates.

Cyclization of Thiourea and Phenacyl Bromide Derivatives

Another synthetic route involves the cyclization of thiourea derivatives with phenacyl bromides bearing fluorophenyl substituents.

Process Overview:

  • Thiourea or thioamide reacts with 2-(2-fluorophenyl)phenacyl bromide in ethanol under reflux conditions.
  • The sulfur atom attacks the α-bromo carbonyl compound, forming an isothiourea intermediate.
  • Subsequent cyclocondensation and elimination of water yield the thiazole ring with the aldehyde functionality.

Reaction Conditions:

Parameter Details
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction time Approximately 2 hours
Yield Moderate to good yields reported

This method is particularly useful for synthesizing thiazole derivatives with additional functional groups and has been employed in the synthesis of bioactive fluorinated thiazoles.

Other Methods and Considerations

  • Dehydrogenation of Thiazolidine Precursors: Some syntheses start from tetrahydrothiazole or thiazolidine intermediates, which are dehydrogenated using catalysts such as manganese(IV) oxide or copper(II) bromide to yield the aromatic thiazole ring.
  • Use of α,α-Dibromoketones: These reagents have been shown to facilitate rapid condensation with thioureas to form thiazoles, often with better selectivity and yields compared to monobromo analogs.
  • Catalyst and Solvent Effects: The choice of catalyst (e.g., Pd-based for cross-coupling) and solvent system (e.g., polyethylene glycol, ethanol, or dioxane-water mixtures) significantly influences reaction efficiency and product purity.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Suzuki Cross-Coupling 4-bromo-thiazole-4-carbaldehyde + 2-fluorophenylboronic acid Pd(PPh3)4, Cs2CO3, dioxane/water, reflux, N2 ~32.9 High selectivity, mild conditions
Hantzsch Thiazole Synthesis α-haloketone (fluorophenyl-substituted) + thioamide MeOH, triethylamine, reflux or grinding Moderate to good Versatile, classical method
Cyclization of Thiourea + Phenacyl Bromide Thiourea + 2-(2-fluorophenyl)phenacyl bromide Ethanol, reflux, 2 h Moderate Suitable for bioactive derivatives
Dehydrogenation of Thiazolidine Thiazolidine intermediates + catalysts Various catalysts, reflux Variable Used for aromatic ring formation post-cyclization

Research Findings and Practical Notes

  • The Suzuki cross-coupling method remains the most straightforward and reproducible for preparing this compound with functional group tolerance.
  • Hantzsch-type condensations offer flexibility in substrate scope but may require optimization of reaction conditions for fluorinated substrates due to electronic effects.
  • Cyclization with phenacyl bromides is effective for incorporating additional substituents and has been employed in the synthesis of pharmacologically active thiazole derivatives.
  • Purification typically involves silica gel chromatography with gradients of ethyl acetate and petroleum ether.
  • Yields vary depending on substrate purity, catalyst loading, and reaction time but generally range from moderate (30-50%) to good (up to 70%) in optimized protocols.

Q & A

Q. What are the standard synthetic routes for 2-(2-Fluorophenyl)thiazole-4-carbaldehyde, and how do they differ from analogs with para-substituted fluorophenyl groups?

The compound is synthesized via cyclocondensation of 2-fluorobenzaldehyde derivatives with thioamides in basic media (e.g., NaOH in ethanol). However, the ortho-fluorine substitution on the phenyl ring introduces steric hindrance and electronic effects, necessitating longer reaction times or elevated temperatures compared to para-substituted analogs like 2-(4-fluorophenyl)thiazole-4-carbaldehyde . Key modifications include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve yield by stabilizing intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) could enhance regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm the thiazole ring structure and aldehyde proton (δ ~9.8–10.2 ppm). The ortho-fluorine atom deshields adjacent protons, causing distinct splitting patterns .
  • FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .
  • HRMS : To validate molecular weight (C₁₀H₆FNO₃S; theoretical m/z 239.02) .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Anticancer screening : Use MTT assays against diverse cell lines (e.g., HeLa, MCF-7) to compare potency with para-fluoro analogs, which show IC₅₀ values of 5–20 µM .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

Advanced Research Questions

Q. How can contradictory bioactivity data between ortho- and para-fluoro derivatives be resolved?

Contradictions often arise from differences in:

  • Binding pocket geometry : Ortho-fluoro groups may sterically hinder interactions with targets like kinase ATP pockets.
  • Electron-withdrawing effects : Ortho-fluorine reduces π-electron density on the phenyl ring, altering binding kinetics.
    Methodology :
  • Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with targets like EGFR or tubulin .
  • Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

Q. What strategies optimize the synthesis of this compound derivatives for SAR studies?

  • Parallel synthesis : React the aldehyde with diverse amines (e.g., hydrazines, anilines) to generate Schiff bases or thiazolidinones.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 80% yield in 15 min vs. 60% in 6 h under conventional heating) .
  • Purity control : Use HPLC (C18 column, MeOH:H₂O mobile phase) to ensure >95% purity for biological testing .

Q. How does the ortho-fluorine substituent influence the compound’s electronic properties and reactivity?

  • Electrostatic potential maps : DFT calculations (e.g., Gaussian 16) show increased positive charge on the aldehyde carbon due to the ortho-fluorine’s inductive effect, enhancing nucleophilic attack susceptibility .

  • Comparative data :

    Substituent PositionAldehyde Reactivity (Relative Rate)LogP
    Ortho-fluoro1.5x2.1
    Para-fluoro1.0x1.8
    Data adapted from fluorophenyl-thiazole studies .

Q. What are the key safety considerations when handling this compound?

  • Toxic byproducts : Monitor for H₂S generation during synthesis; use fume hoods and gas traps .
  • Waste disposal : Collect aldehyde-containing waste separately and neutralize with sodium bisulfite before incineration .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step derivatization reactions?

  • In situ protection : Protect the aldehyde group as an acetal during thiazole functionalization to prevent side reactions .
  • Flow chemistry : Improves mixing and heat transfer for exothermic reactions (e.g., Grignard additions) .

Q. What computational tools are effective for predicting SAR trends?

  • QSAR models : Use MOE or Schrodinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : GROMACS can model ligand-protein stability over 100 ns trajectories to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

Potential factors:

  • Cell line variability : Sensitivity differences due to ABC transporter expression (e.g., P-gp efflux in resistant lines).
  • Metabolic instability : The aldehyde group may undergo rapid oxidation in certain media; test stability via LC-MS .
    Resolution : Standardize assays using identical cell lines (e.g., NCI-60 panel) and include protease/oxidase inhibitors in media .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)thiazole-4-carbaldehyde
Reactant of Route 2
2-(2-Fluorophenyl)thiazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.